

# A Comparative Analysis of the Immunomodulatory Effects of Krestin and Lentinan

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Krestin**

Cat. No.: **B1180457**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the immunomodulatory properties of two prominent fungal polysaccharides, **Krestin** (PSK) and Lentinan. The information presented is collated from various experimental studies to aid in research and development efforts.

## Introduction

**Krestin** (Polysaccharide-K), derived from the CM-101 strain of the fungus *Trametes versicolor*, and Lentinan, a  $\beta$ -glucan isolated from *Lentinula edodes* (Shiitake mushroom), are both recognized for their significant immunomodulatory and anti-tumor activities.<sup>[1]</sup> While both are used as adjuvants in cancer therapy, particularly in Asia, their mechanisms of action, though overlapping in some respects, are initiated through distinct cellular receptors and signaling pathways.<sup>[2][3]</sup> This guide provides a comparative overview of their effects on the immune system, supported by experimental data, detailed methodologies, and visual representations of their signaling cascades. It is important to note that much of the available data comes from independent studies, making direct quantitative comparisons challenging.

## Comparative Data on Immunomodulatory Effects

The following tables summarize the quantitative data on the effects of **Krestin** and Lentinan on various immune parameters. The data is compiled from multiple studies, and experimental

conditions may vary.

## Effects on Immune Cell Populations

| Parameter             | Krestin (PSK)                                                                                                                                  | Lentinan                                                                                 | Source |
|-----------------------|------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------|--------|
| CD4+ T Cells          | Increased percentage among total splenocytes (from 25.5±1.5% to 43.2±3.9% with 100 µg/ml PSK for 72h in vitro)                                 | Increased percentage in spleen lymphocytes; increased number in lymph nodes              | [4]    |
| CD8+ T Cells          | Increased percentage among total splenocytes (from 9.9±0.5% to 15.5±0.5% with 100 µg/ml PSK for 72h in vitro); essential for anti-tumor effect | Increased number of circulating CD8+ T cells; increased percentage in spleen lymphocytes | [4][5] |
| CD4+/CD8+ Ratio       | Not consistently reported                                                                                                                      | Decreased ratio of circulating CD4/CD8 cells; upregulated ratio in spleen lymphocytes    | [5]    |
| NK Cells              | Essential for anti-tumor effect                                                                                                                | Increased NK cell activity                                                               | [4][5] |
| B Cells               | Reduced percentage among total splenocytes (from 46.8±0.6% to 22.4±1.9% with 100 µg/ml PSK for 72h in vitro)                                   | Increased activation of B cells                                                          | [4][5] |
| Dendritic Cells (DCs) | Induces DC maturation and IL-12 secretion                                                                                                      | Not a primary reported target                                                            | [4]    |

|                            |                               |                                           |     |
|----------------------------|-------------------------------|-------------------------------------------|-----|
| Macrophages                | Not a primary reported target | Increased phagocytic capacity             | [6] |
| Monocytes                  | Not consistently reported     | Increased number of circulating monocytes | [5] |
| Regulatory T Cells (Tregs) | Not consistently reported     | Decreased number of CD4+CD25+ Tregs       | [5] |

## Effects on Cytokine Production

| Cytokine | Krestin (PSK)                            | Lentinan                  | Source |
|----------|------------------------------------------|---------------------------|--------|
| IFN-γ    | Increased secretion                      | Increased secretion       | [4][5] |
| TNF-α    | Increased secretion                      | Increased secretion       | [4][5] |
| IL-2     | Increased secretion                      | Increased secretion       | [4][5] |
| IL-4     | No significant change in secretion       | Reduced production        | [4][5] |
| IL-5     | No significant change in secretion       | Not consistently reported | [4]    |
| IL-6     | Not consistently reported                | Reduced production        | [5]    |
| IL-10    | Decreased production                     | Reduced production        | [5][7] |
| IL-12    | Increased secretion from Dendritic Cells | Increased secretion       | [4][5] |
| GM-CSF   | Not consistently reported                | Reduced production        | [5]    |
| TGF-β    | Not consistently reported                | Reduced production        | [5]    |

## Experimental Protocols

### Krestin (PSK) - In Vitro Lymphocyte Proliferation Assay

- Objective: To assess the effect of PSK on the proliferation of human peripheral blood lymphocytes (PBLs).
- Cell Isolation: Human lymphocytes are isolated from venous blood using the Ficoll-Hypaque separation method.
- Cell Culture: PBLs are seeded in 96-well microculture plates at a density of  $5 \times 10^4$  cells per well.
- Treatment: Cells are treated with varying concentrations of PSK (e.g., 50  $\mu\text{g}/\text{ml}$  and 100  $\mu\text{g}/\text{ml}$ ). Concanavalin A (5  $\mu\text{g}/\text{ml}$ ) and IL-2 are used as positive controls. In some experiments, PSK is used in combination with IL-2 or Concanavalin A.
- Proliferation Measurement: After 48 hours of culture, 5-bromo-2'-deoxyuridine (BrdU) labeling reagent (final concentration 10  $\mu\text{M}$ ) is added to the wells, and the cells are cultured for an additional 24 hours. The cells are then fixed for 30 minutes and incubated with an anti-BrdU antibody for 1 hour at 37°C. Tetramethyl-benzidine (TMB) is used as a substrate, and the optical densities are determined at 370 nm using an ELISA microplate reader.
- Controls: Controls include culture medium alone, cells cultured in medium only, and cells incubated with the anti-BrdU antibody in the absence of BrdU.

## Lentinan - In Vitro Microglia M1/M2 Polarization Assay

- Objective: To evaluate the effect of Lentinan on lipopolysaccharide (LPS)-induced M1 polarization of microglia and its potential to promote a shift towards the M2 phenotype.
- Cell Line: BV2 microglial cells.
- Cell Culture: BV2 cells are cultured in appropriate media.
- Treatment: Cells are stimulated with LPS to induce an M1 inflammatory phenotype. Subsequently, cells are treated with Lentinan.
- M1/M2 Marker Analysis (Western Blotting):
  - Protein Extraction: After treatment, total protein is extracted from the BV2 cells.

- SDS-PAGE and Transfer: Protein samples are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Blocking and Antibody Incubation: The membrane is blocked with non-fat milk and then incubated with primary antibodies against M1 markers (e.g., iNOS) and M2 markers (e.g., Arg-1) overnight at 4°C.
- Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

- Cytokine Analysis (Western Blotting): The expression levels of pro-inflammatory cytokines (e.g., TNF- $\alpha$ , IL-1 $\beta$ ) and anti-inflammatory cytokines (e.g., IL-10) are also assessed using the Western blotting protocol described above with specific primary antibodies for each cytokine.

## Signaling Pathways

The immunomodulatory effects of **Krestin** and Lentinan are initiated by their interaction with specific pattern recognition receptors (PRRs) on the surface of immune cells, leading to the activation of distinct downstream signaling cascades.

### Krestin (PSK) Signaling Pathway

**Krestin** is a potent and selective agonist for Toll-like receptor 2 (TLR2).<sup>[8][9]</sup> The activation of TLR2 by PSK on antigen-presenting cells like dendritic cells is a critical step in initiating an adaptive immune response. This interaction leads to the activation of downstream signaling pathways, culminating in the production of pro-inflammatory cytokines and the maturation of dendritic cells.



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Lentinan inhibits oxidative stress and inflammatory cytokine production induced by benzo(a)pyrene in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer effects and mechanisms of polysaccharide-K (PSK): implications of cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mushroom polysaccharide lentinan for treating different types of cancers: A review of 12 years clinical studies in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polysaccharide Krestin is a novel TLR2 agonist that mediates inhibition of tumor growth via stimulation of CD8 T cells and NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Immunomodulatory Properties of Polysaccharides from *Lentinula edodes* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic effects of lentinan on inflammatory bowel disease and colitis-associated cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological mechanism and clinical effect of protein-bound polysaccharide K (KRESTIN®): review of development and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Structural Characterization and Immunomodulatory Activity of Polysaccharides from *Pleurotus abieticola* Fruiting Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A Comparative Analysis of the Immunomodulatory Effects of Krestin and Lentinan]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1180457#comparative-analysis-of-krestin-and-lentinan-s-immunomodulatory-effects>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)